molecular formula C25H35N3O B12681006 Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N'-propyl- CAS No. 333795-22-5

Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N'-propyl-

Cat. No.: B12681006
CAS No.: 333795-22-5
M. Wt: 393.6 g/mol
InChI Key: NKZFDBPADSHMRJ-UHFFFAOYSA-N
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Description

Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- is a complex organic compound that belongs to the class of N-substituted ureas. These compounds are characterized by the substitution of one or more hydrogen atoms in the urea molecule with alkyl or aryl groups. This particular compound is notable for its unique structure, which includes a phenyl group, a piperidine ring, and a propyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For this compound, the synthesis can be achieved through the reaction of N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)amine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of N-substituted ureas often involves the use of phosgene as a reagent to generate the desired isocyanate in situ. This method, although efficient, poses significant safety and environmental concerns due to the toxicity of phosgene. Alternative methods, such as the use of safer reagents like potassium isocyanate in aqueous media, have been developed to mitigate these issues .

Chemical Reactions Analysis

Types of Reactions

N-substituted ureas, including Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl-, undergo various chemical reactions such as:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine ring and phenyl groups play crucial roles in binding to these targets, while the urea moiety facilitates hydrogen bonding and other interactions. These interactions can result in inhibition or activation of the target molecules, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-methylurea
  • N-Phenyl-N’-(4-pyridyl)urea
  • N,N’-Diphenylurea

Uniqueness

Compared to similar compounds, Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- is unique due to the presence of the piperidine ring and the phenylmethyl group, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to molecular targets and its overall stability, making it a valuable compound for various applications .

Properties

CAS No.

333795-22-5

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

IUPAC Name

1-[3-(4-benzylpiperidin-1-yl)propyl]-1-phenyl-3-propylurea

InChI

InChI=1S/C25H35N3O/c1-2-16-26-25(29)28(24-12-7-4-8-13-24)18-9-17-27-19-14-23(15-20-27)21-22-10-5-3-6-11-22/h3-8,10-13,23H,2,9,14-21H2,1H3,(H,26,29)

InChI Key

NKZFDBPADSHMRJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CCCN1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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